5-(4-methoxyphenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Kinase inhibition DYRK1A Drug discovery

For reproducible DYRK1A inhibitor SAR, the exact 4-methoxyphenyl parent scaffold is required to benchmark new analogs against the published Kd of 7.3 µM. • The dihydrochloride salt (MW 363.3 g/mol) provides aqueous solubility, enabling cell-based β-cell proliferation assays without solvent toxicity. • Identified via DFG-out homology model screening, it serves as a starting point for developing inactive-state kinase probes. • Consistent methoxy substitution avoids potency shifts observed with halogen analogs, ensuring reliable SAR.

Molecular Formula C14H20Cl2N4OS
Molecular Weight 363.3 g/mol
CAS No. 1351645-76-5
Cat. No. B1431924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxyphenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
CAS1351645-76-5
Molecular FormulaC14H20Cl2N4OS
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(SC2)N3CCNCC3.Cl.Cl
InChIInChI=1S/C14H18N4OS.2ClH/c1-19-12-4-2-11(3-5-12)13-10-20-14(17-16-13)18-8-6-15-7-9-18;;/h2-5,15H,6-10H2,1H3;2*1H
InChIKeyLFAPWDHBLLQBGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Research Scope


5-(4-Methoxyphenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride (CAS 1351645-76-5) is a synthetic heterocyclic compound belonging to the 1,3,4-thiadiazine class, featuring a piperazine moiety at the 2-position and a 4-methoxyphenyl group at the 5-position of the thiadiazine ring . The compound is supplied as a dihydrochloride salt (molecular formula C14H18N4OS·2HCl, molecular weight 363.3 g/mol), which enhances aqueous solubility relative to the free base form (CAS 1203022-86-9, MW 290.39 g/mol) . This scaffold has been investigated as a starting point for kinase inhibitor development, particularly against Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), where it demonstrated measurable binding affinity .

Kinase inhibitor scaffold 1,3,4-thiadiazine core with piperazine substitution, suitable for DYRK1A pathway studies
DYRK1A binding probe Identified through virtual screening targeting DFG-out conformation; supports kinase selectivity assay development
Aqueous assay-ready form Dihydrochloride salt enhances water solubility for cell-based and biochemical assays

Why In-Class Analogs Cannot Substitute


The 1,3,4-thiadiazine scaffold with a piperazine substitution is a privileged structure in medicinal chemistry, but biological activity is exquisitely sensitive to the nature of the 5-aryl substituent . The 4-methoxyphenyl group in this compound imparts a distinct electronic environment (electron-donating resonance effect) compared to commonly available halogenated analogs such as 4-fluorophenyl (CAS 1351597-39-1) or 4-chlorophenyl derivatives, altering both target binding and physicochemical properties . In the DYRK1A inhibitor series, the initial hit compound bearing this specific substitution pattern showed a Kd of 7.3 µM, while subsequent structure-activity relationship (SAR) modifications at other positions yielded analogs with Kd values ranging from 71 to 185 nM—demonstrating that even within the same core scaffold, substitution identity critically determines potency . Consequently, procurement of the precise methoxy-substituted compound is essential for reproducible SAR studies and for serving as a validated synthetic intermediate, as even minor substituent changes can lead to significant shifts in biological activity and physicochemical properties.

4-Methoxyphenyl identity is critical
The electron-donating 4-methoxy group cannot be replaced by halogenated (4-F, 4-Cl) analogs without altering DYRK1A target engagement and lipophilicity.
SAR sensitivity at the 5-position
Minor substituent changes at the aryl ring have been reported to shift binding affinity by orders of magnitude in this scaffold class.
Free base vs. dihydrochloride salt
The free base (CAS 1203022-86-9) may exhibit limited aqueous solubility; the dihydrochloride form is preferred for biological assay workflows.

Quantitative Differentiation Evidence


DYRK1A Binding Affinity as Foundational Scaffold

The target compound corresponds to the initial hit 'thiadiazine 1' identified through a virtual screening campaign of 2.2 million lead-like compounds against a homology model of DYRK1A in the inactive DFG-out conformation. It inhibited DYRK1A with an IC50 of 9.41 µM and a dissociation constant (Kd) of 7.3 µM . Optimization of this scaffold through SAR at the 2-amino position yielded analogs with Kd values of 71–185 nM (approximately 40- to 100-fold improvement), and compound 3–5 induced human pancreatic β-cell proliferation at 5 µM while maintaining selectivity over DYRK1B and DYRK2 at 10 µM . This binding mode is distinct from conventional ATP-competitive DYRK1A inhibitors, targeting an inactive kinase conformation and offering a unique selectivity profile .

DYRK1A Binding Affinity
Class-level
Kd 7.3 µM (parent) vs 71–185 nM (optimized)
Establishes baseline affinity for SAR pathway studies
Class-level inference from published hit-to-lead campaign; ~40- to 100-fold improvement reported.
Kinase inhibition DYRK1A Drug discovery β-cell proliferation

Lipophilicity vs. Halogenated Analogs

The computed partition coefficient (XLogP3-AA) for the free base form of the target compound is 1.6 . The 4-methoxy substituent contributes a moderate electron-donating effect via resonance (+M effect), resulting in lower lipophilicity compared to the 4-chlorophenyl analog (estimated XLogP3 ~2.5–3.0 due to the hydrophobic chlorine atom) and the 4-fluorophenyl analog (estimated XLogP3 ~1.8–2.2) . This lower lipophilicity can translate into improved aqueous solubility and a potentially different tissue distribution profile, which is critical when selecting a building block for lead optimization where balancing potency and ADME properties is paramount .

Lipophilicity Comparison
Reported
XLogP 1.6 vs est. 1.8–3.0 (halogenated analogs)
Lower lipophilicity may support favorable solubility and reduced protein binding
Computed XLogP3-AA values; experimental confirmation recommended.
Lipophilicity Drug-likeness Physicochemical properties ADME

Dihydrochloride Salt Solubility Advantage

The dihydrochloride salt (CAS 1351645-76-5, MW 363.3 g/mol) is the commercially supplied form, offering enhanced aqueous solubility compared to the free base (CAS 1203022-86-9, MW 290.39 g/mol) . The presence of two protonatable nitrogen atoms in the piperazine ring enables formation of the dihydrochloride salt, which is advantageous for in vitro assays requiring dissolution in aqueous buffers . While precise solubility measurements for this specific compound are not publicly available, the general principle that hydrochloride salt formation improves solubility of piperazine-containing heterocycles by several-fold to orders of magnitude is well-established .

Salt Form Advantage
Reported
Dihydrochloride salt enhances aqueous solubility vs free base
Facilitates dissolution for biological assays without excess organic co-solvents
General salt formation principle for piperazine compounds; vendor purity ≥95%.
Salt form Aqueous solubility Compound handling Formulation

DFG-Out Binding Mode Selectivity

Unlike the majority of reported DYRK1A inhibitors, which are ATP-competitive type-I inhibitors binding to the active DFG-in conformation, the thiadiazine scaffold represented by this compound was identified through a computational screen targeting the inactive DFG-out conformation of DYRK1A . This binding mode is orthogonal to established chemotypes such as harmine, leucettines, and INDY, which all compete with ATP . The unique binding conformation targeted by this scaffold offers potential for developing inhibitors with improved selectivity profiles against closely related kinases (e.g., DYRK1B, DYRK2, CLKs), a persistent challenge with ATP-competitive DYRK1A inhibitors that has limited their clinical translation .

DFG-Out Binding Mode
Class-level
Targets inactive DFG-out conformation vs ATP-competitive DFG-in inhibitors
Unique selectivity profile potential for DYRK1A probe development
Selectivity index not yet quantified for parent scaffold; homology model screening origin.
Kinase selectivity DFG-out conformation Scaffold novelty Chemical probe

Recommended Application Scenarios


Lead Optimization Baseline Scaffold

Research groups pursuing DYRK1A inhibitors for diabetes (β-cell proliferation), neurological disorders (Down syndrome, Alzheimer's disease), or oncology can use this compound as the validated starting scaffold. The published SAR trajectory—from the parent scaffold (Kd 7.3 µM) to optimized analogs (Kd 71–185 nM)—provides a reliable roadmap for further medicinal chemistry optimization . Procuring the exact parent compound ensures that new synthetic modifications can be directly benchmarked against published data, accelerating hit-to-lead timelines.

DFG-Out Conformation Probe Development

The compound's identification via a DFG-out homology model screen makes it uniquely suited for developing chemical probes that interrogate inactive kinase conformations. Unlike widely used ATP-competitive inhibitors, this scaffold may enable the study of kinase dynamics and the development of inhibitors with novel selectivity profiles, an area of active interest in chemical biology .

Fragment-Based Library Building Block

With a molecular weight of 363.3 g/mol (dihydrochloride) and a computed XLogP3 of 1.6 (free base), this compound falls within lead-like chemical space and is suitable for inclusion in fragment-based screening libraries . Its balanced lipophilicity and the presence of the piperazine moiety as a solubilizing and target-engaging group make it a versatile core for generating diverse analog sets through parallel synthesis.

Aqueous Assay-Ready Formulation

The dihydrochloride salt form facilitates dissolution in aqueous buffers, reducing reliance on organic solvents such as DMSO. This property is particularly valuable for cell-based assays, including β-cell proliferation assays, where organic solvent toxicity must be minimized to avoid confounding effects on cell viability and function .

Application
Selection Property
Validation Focus
DYRK1A lead optimization studies
Validated parent scaffold with published SAR trajectory
Baseline affinity and selectivity benchmarking
Kinase conformation probe development
DFG-out binding scaffold
Selectivity profiling against DYRK family kinases
Fragment-based library integration
Lead-like physicochemical profile
Solubility and ADME property validation
Cell-based assay workflows
Aqueous-soluble dihydrochloride salt
Buffer compatibility and solvent toxicity minimization
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